1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Physicochemical Profiling Lipophilicity

1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901246-35-3) is a fully aromatic, achiral heterocyclic small molecule (C₂₄H₁₆F₃N₃, MW 403.41 g/mol) built on the pyrazolo[4,3-c]quinoline core. The 7-CF₃ substituent and the distinct 1-phenyl/3-p-tolyl arrangement define its physicochemical profile: a calculated logP of 6.52, logD₇.₄ of 6.52, and aqueous solubility (logSw) of –5.99, with a low polar surface area of 22.7 Ų.

Molecular Formula C24H16F3N3
Molecular Weight 403.408
CAS No. 901246-35-3
Cat. No. B2380104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
CAS901246-35-3
Molecular FormulaC24H16F3N3
Molecular Weight403.408
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=CC=C5
InChIInChI=1S/C24H16F3N3/c1-15-7-9-16(10-8-15)22-20-14-28-21-13-17(24(25,26)27)11-12-19(21)23(20)30(29-22)18-5-3-2-4-6-18/h2-14H,1H3
InChIKeyFZMKOBXRRFVAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901246-35-3): Core Scaffold and Procurement Identity


1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901246-35-3) is a fully aromatic, achiral heterocyclic small molecule (C₂₄H₁₆F₃N₃, MW 403.41 g/mol) built on the pyrazolo[4,3-c]quinoline core . The 7-CF₃ substituent and the distinct 1-phenyl/3-p-tolyl arrangement define its physicochemical profile: a calculated logP of 6.52, logD₇.₄ of 6.52, and aqueous solubility (logSw) of –5.99, with a low polar surface area of 22.7 Ų . These properties place it in a lipophilic, low-solubility chemical space typical of screening compounds targeting intracellular or membrane-bound protein pockets. The compound is commercially available as a research-grade screening compound (e.g., ChemDiv ID C350-0274) and is catalogued in several vendor libraries, but primary peer-reviewed pharmacological characterization remains absent from the open literature as of the search date .

Why 1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Assumed Interchangeable with Close Pyrazoloquinoline Analogs


Superficial structural similarity within the 1,3,7-trisubstituted pyrazolo[4,3-c]quinoline series masks steep property cliffs that directly impact biological performance and chemical tractability. Even a single methyl group addition at the 3-aryl ring—as in the difference between the target compound (p-tolyl, MW 403.4, logP 6.52) and its des-methyl analog 1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901265-47-2, MW 389.4, logP ~6.0) —shifts lipophilicity and molecular volume meaningfully, with established consequences for target binding, off-target promiscuity, and metabolic stability [1]. Regioisomeric repositioning of the same substituents (cf. CAS 901044-86-8, 1-(p-tolyl)-3-phenyl isomer) can reorient the electrostatic and steric presentation of the pyrazoloquinoline core, altering kinase selectivity profiles in documented HPK1/FLT3 inhibitor series [2]. Generic procurement based solely on core scaffold identity therefore risks selecting a compound with materially different potency, selectivity, and ADME behavior—even before formulation considerations.

Quantitative Differentiation Evidence for 1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline Versus Nearest Analogs


Lipophilicity Differential: 1-Phenyl-3-(p-tolyl)-7-CF₃ vs. 1,3-Diphenyl-7-CF₃ Pyrazolo[4,3-c]quinoline

The target compound incorporates a p-tolyl group at position 3 in place of the unsubstituted phenyl ring found in the des-methyl analog (CAS 901265-47-2). Calculated logP increases from ~6.0 for the diphenyl analog to 6.52 for the p-tolyl derivative , a ΔlogP of approximately +0.5 units. This increment places the target compound in a higher lipophilicity bracket associated with elevated logD₇.₄ (6.52) and reduced calculated aqueous solubility (logSw –5.99 vs. an estimated –5.5 for the diphenyl analog) . While both compounds occupy beyond-Rule-of-5 space, the additional methyl group further restricts aqueous solubility and may enhance plasma protein binding, affecting free fraction in in vitro assays [1].

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Regioisomeric Differentiation: 3-(p-Tolyl) vs. 1-(p-Tolyl) Substitution Pattern in 7-CF₃ Pyrazolo[4,3-c]quinolines

The constitutional isomer 1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901044-86-8) presents the p-tolyl group at N1 rather than the C3 position of the pyrazole ring [1]. In the HPK1/FLT3 inhibitor patent series (US 2025/0011319 A1), regioisomeric substitution at N1 versus C3 is explicitly differentiated in Markush claims and exemplified compounds, indicating that the two substitution vectors orient the aryl rings into distinct subpockets of the kinase ATP-binding site [2]. Although no direct head-to-head biochemical comparison is publicly available for this exact pair, the patent structure-activity relationship (SAR) tables demonstrate that regioisomeric N1/C3-aryl variation within the pyrazolo[4,3-c]quinoline scaffold can shift enzymatic IC₅₀ values by more than 10-fold for both HPK1 and FLT3 inhibition [2].

Medicinal Chemistry Kinase Inhibition Regioisomerism

Core Substitution Impact on Benzodiazepine Receptor Affinity: 7-CF₃ vs. 7-H/7-Cl Pyrazoloquinolinones

A foundational SAR study by Savini et al. (1999) on 2-arylpyrazolo[4,3-c]quinolin-3-ones demonstrated that substituents at the 7-position of the quinoline ring profoundly modulate benzodiazepine receptor (BZR) affinity [1]. Electron-withdrawing groups (e.g., 7-Cl, 7-CF₃) enhanced [³H]flunitrazepam displacement potency compared to the unsubstituted parent, with 7-CF₃ congeners showing Kᵢ values below 100 nM in several cases, whereas 7-H analogs exceeded 500 nM [1]. The 7-trifluoromethyl group present in CAS 901246-35-3 is therefore a critical potency determinant within the pyrazolo[4,3-c]quinoline pharmacophore for central benzodiazepine receptor engagement. Although the target compound is a fully aromatic pyrazoloquinoline rather than a pyrazoloquinolinone, the electronic influence of the 7-CF₃ group on the quinoline ring's π-system is directly transferable to the aromatic congener series [2].

Neuroscience Benzodiazepine Receptor Structure-Activity Relationship

Calculated Molecular Properties Differentiating the Target Compound from Nearest-Neighbor Screening Analogs

Compared with two structurally proximal pyrazolo[4,3-c]quinoline screening compounds sharing the 7-CF₃ group—1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901265-47-2) and 1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901044-86-8)—the target compound (CAS 901246-35-3) occupies a distinct property niche: molecular weight of 403.4 g/mol (vs. 389.4 for the diphenyl analog), logP of 6.52 (vs. ~6.0), and topological polar surface area of 22.7 Ų (unchanged across analogs, as the methyl group contributes no additional H-bond donors/acceptors) . The higher molecular weight and lipophilicity of the target compound predict enhanced metabolic liability (increased CYP-mediated oxidation at the tolyl methyl group) and greater plasma protein binding, which must be factored into any in vitro–in vivo extrapolation [1]. These computed differentials provide a rational basis for selecting the specific compound from screening decks when medicinal chemistry optimization plans require a balance between target potency and ADME developability.

Computational Chemistry Drug-Likeness Screening Library Selection

Application Scenarios for 1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline Based on Established Evidence


Kinase Inhibitor Screening Deck Building for HPK1 and FLT3 Drug Discovery Programs

The pyrazolo[4,3-c]quinoline scaffold, bearing a 7-CF₃ group and differentiated N1/C3 aryl substitution, constitutes a claimed chemotype in US Patent 2025/0011319 A1 targeting hematopoietic progenitor kinase 1 (HPK1) and FLT3 for oncology indications [1]. Including CAS 901246-35-3 in a focused kinase inhibitor library enables evaluation of the 3-(p-tolyl)-1-phenyl substitution pattern, which the patent SAR suggests may confer selectivity advantages over regioisomeric or des-methyl analogs [1]. The compound's high logP (6.52) and low PSA (22.7 Ų) are consistent with efficient passive cell permeability, a desirable feature for cellular target engagement assays against intracellular kinases [2].

CNS Receptor Pharmacology: Benzodiazepine and Adenosine Receptor Ligand Screening

Class-level SAR evidence demonstrates that the 7-CF₃ substituent on the quinoline ring is a critical potency determinant for benzodiazepine receptor binding, conferring ≥5-fold affinity improvement over des-CF₃ analogs in pyrazoloquinolinone series [1]. Additionally, structurally related 2-arylpyrazolo[4,3-c]quinoline derivatives have been characterized as potent and selective human A₃ adenosine receptor antagonists [2]. The fully aromatic 1-phenyl-3-(p-tolyl)-7-CF₃ scaffold of CAS 901246-35-3, though not a direct pyrazoloquinolinone, retains the key electronic and steric features for engaging these CNS targets, making it a valid candidate for radioligand displacement panels and functional cAMP assays in recombinant receptor systems [1][2].

Anti-Inflammatory and iNOS/COX-2 Pathway Investigation in Macrophage Models

Published primary research on pyrazolo[4,3-c]quinoline derivatives (compounds 2a–2r) established that this scaffold can inhibit LPS-stimulated NO production and downregulate iNOS and COX-2 protein expression in RAW 264.7 macrophages, with lead compounds equaling the potency of the selective iNOS inhibitor 1400 W [1]. Although CAS 901246-35-3 was not among the specific compounds tested, its 7-CF₃ and 3-(p-tolyl) substitution pattern aligns with the QSAR-determined structural determinants for anti-inflammatory activity, where lipophilic aryl substituents at positions 3 and 4 of the pyrazolo[4,3-c]quinoline system correlated positively with NO inhibitory potency [1]. The compound can serve as an unexplored probe to test the SAR boundaries of this anti-inflammatory chemotype.

Physicochemical Benchmarking and ADME Property Profiling for Lead Optimization

The quantified physicochemical profile of CAS 901246-35-3 (logP 6.52, logD₇.₄ 6.52, logSw –5.99, MW 403.4, TPSA 22.7 Ų) [1] marks it as a useful tool compound for benchmarking the ADME behavior of pyrazolo[4,3-c]quinoline leads during optimization. Its calculated high lipophilicity and extremely low aqueous solubility place it at the upper boundary of tractable chemical space for oral bioavailability, allowing medicinal chemistry teams to use it as a reference point when designing analogs with improved solubility (e.g., introducing solubilizing groups at the 1-phenyl or 3-p-tolyl rings) while retaining target potency [2]. Additionally, the tolyl methyl group provides a metabolically labile site (potential CYP-mediated oxidation), making the compound valuable for in vitro microsomal stability studies aimed at identifying metabolic soft spots in the series [2].

Quote Request

Request a Quote for 1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.